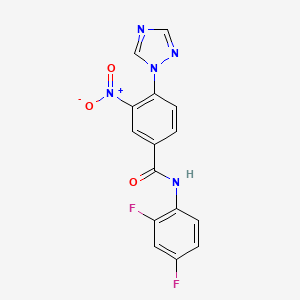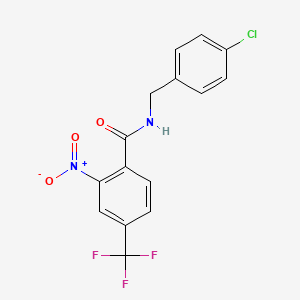
2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide
Descripción general
Descripción
2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide is a chemical compound that has garnered significant attention in scientific research for its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Aplicaciones Científicas De Investigación
Automated Radiosynthesis for Clinical Applications
The compound 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide, as part of the benzimidazole family, can be related to the development of radiotracers like [18F]FMISO and [18F]PM-PBB3 for imaging hypoxia and tau pathology respectively. These radiotracers are synthesized via direct 18F-fluorination and are used in clinical applications to study various pathological conditions through PET imaging. The synthesis process involves automated 18F-labeling synthesizers, ensuring efficient and reproducible production of these radiotracers with sufficient radioactivity for clinical use (Ohkubo et al., 2021).
Self-Aggregation in Drug Development
The self-aggregation properties of benzimidazole compounds, which may include derivatives like this compound, are of significant interest in drug development. These properties, including fibrillar and spherulitic growth, can influence the pharmacokinetics and bioavailability of drugs. Understanding these aggregation behaviors can lead to the development of more effective drug formulations, especially in the context of anticancer activities where the aggregation might affect drug-target interactions (Sahay & Ghalsasi, 2019).
Synthesis Techniques for Benzimidazole Derivatives
Rapid and efficient synthesis techniques, such as microwave heating, are crucial in the production of benzimidazole derivatives, including this compound. These methods can significantly reduce synthesis time and improve yield, which is essential for the large-scale production of pharmaceuticals. The application of such techniques can facilitate the exploration of novel benzimidazole derivatives for therapeutic use, particularly in the context of their potential antitumor and antimicrobial properties (Menteşe et al., 2015).
Antitumor and DNA Interaction Studies
Benzimidazole derivatives, potentially including this compound, are subjects of antitumor evaluation due to their ability to intercalate into double-stranded DNA. This interaction can lead to significant antiproliferative activity against various tumor cell lines. The planar aromatic surface of these compounds allows for effective DNA intercalation, which could be a mechanism behind their antitumor effects. Such studies are pivotal in the development of new chemotherapeutic agents (Hranjec et al., 2010).
Propiedades
IUPAC Name |
2-fluoro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-10-7-8-14-15(9-10)21-16(20-14)11(2)19-17(22)12-5-3-4-6-13(12)18/h3-9,11H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBQPPVDIMUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)




![6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile](/img/structure/B3127369.png)